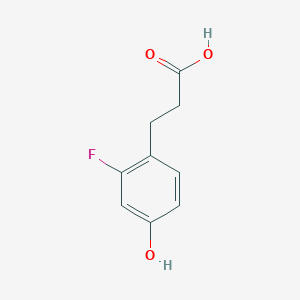

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid

説明

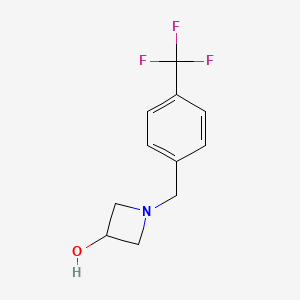

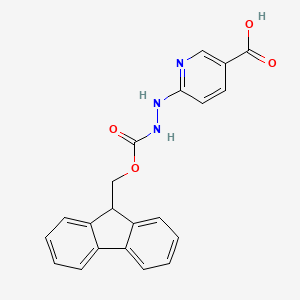

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid is a compound with the molecular formula C9H9FO3 . It is a tyrosine derivative and its structure contains a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide was performed using active 4-nitrophenyl ester where the reaction was performed with ammonia at room temperature . Another study reported the synthesis of new lanthanide complexes based on 3-(4-hydroxyphenyl)propanoic acid .Molecular Structure Analysis

The molecular structure of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid can be analyzed based on its molecular formula C9H9FO3 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis

A study reported the catalytic activity of a two-component flavin-dependent monooxygenase from Pseudomonas aeruginosa toward cinnamic acid derivatives. The study found that the enzyme exhibited oxidation activity toward 3-(4-hydroxyphenyl)propanoic acid .科学的研究の応用

Asymmetric Synthesis

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid has been utilized in asymmetric synthesis, particularly in the synthesis of fluorinated L-tyrosine and meta-L-tyrosines. This process involves key steps like the synthesis of benzyl bromides and the alkylation of glycine enolate derivatives (Monclus et al., 1995).

Vibrational Spectra Study

It has been a subject of experimental and theoretical study for understanding its vibrational spectra. This research provides insights into the molecular structure and behavior of compounds related to 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid (Song et al., 2007).

Polybenzoxazine Elaboration

Phloretic acid, closely related to 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, which is a significant advancement in material science (Trejo-Machin et al., 2017).

Synthesis of Anti-tumor Compounds

This compound has been involved in the synthesis of antitumor activities, demonstrating its potential in medicinal chemistry and pharmaceutical research (Jing, 2011).

Fluorogenic Substrates for Enzyme Assays

Research has indicated its role in developing fluorogenic substrates for enzyme assays, particularly for horseradish peroxidase, highlighting its application in biochemistry and molecular biology (Zaitsu & Ohkura, 1980).

Novel Approaches in Chemical Synthesis

The compound has been used in novel approaches for the synthesis of furoquinolinone and angelicin derivatives, showing its versatility in organic chemistry (Ye et al., 2012).

Application in Skin Care

3-(4-Hydroxyphenyl)propanoic acid, a similar compound, has been applied in the preparation of anti-aging compositions for skin care, demonstrating its utility in cosmetic and dermatological products (Wawrzyniak et al., 2016).

Flame Retardancy in Fabrics

Another derivative, 3-(Hydroxyphenyl phosphinyl) propanoic acid, has been used as a flame retardant agent, particularly for cellulose fabrics, showing its application in material safety and engineering (Zhang et al., 2008).

Chain Extender in Bionanocomposites

It has also been used as an organic modifier in layered double hydroxides for bionanocomposites, highlighting its role in nanotechnology and green material science (Totaro et al., 2017).

特性

IUPAC Name |

3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWBWJCAGKHIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)

![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)